molecular formula C9H9F3N2O2 B1458149 N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide CAS No. 1211538-46-3

N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide

Cat. No.: B1458149
CAS No.: 1211538-46-3
M. Wt: 234.17 g/mol
InChI Key: HZMJPDSAXKDWFW-UHFFFAOYSA-N
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Description

Core Structural Framework

N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide exhibits a molecular formula of C₉H₉F₃N₂O₂ with a molecular weight of 234.18 grams per mole. The compound features a pyridine ring as its central scaffold, systematically substituted with three distinct functional groups that collectively define its chemical behavior. The core picolinamide framework provides a rigid aromatic system that serves as a platform for the strategic placement of electron-modulating substituents.

The pyridine nitrogen atom occupies position 1 of the six-membered aromatic ring, while the carboxamide functionality extends from position 2, creating the characteristic picolinamide structure. This arrangement establishes a potential chelation site through the pyridine nitrogen and the carbonyl oxygen, a feature commonly exploited in coordination chemistry and pharmaceutical applications. The trifluoromethyl group attached at position 5 of the pyridine ring introduces significant electronic perturbations that affect the entire molecular system.

Functional Group Distribution and Electronic Effects

The trifluoromethyl group at position 5 represents one of the most electronegative substituents in organic chemistry, with properties intermediate between fluorine and chlorine. This group exhibits strong electron-withdrawing characteristics through both inductive and field effects, significantly polarizing the pyridine ring and enhancing the electrophilic character of adjacent carbon atoms. The presence of three fluorine atoms creates a highly electronegative environment that influences both the chemical reactivity and biological activity of the molecule.

The N-methoxy-N-methyl amide functionality introduces a unique combination of electronic and steric effects. The methoxy group attached to the amide nitrogen provides electron-donating properties through resonance effects, while simultaneously increasing the steric bulk around the carbonyl carbon. The methyl group on the amide nitrogen further contributes to the steric environment and affects the rotational barriers around the carbon-nitrogen bond. This substitution pattern creates a Weinreb amide-like structure, known for its distinctive reactivity profile in organic synthesis.

Table 1: Structural Parameters of this compound

Parameter Value Reference
Molecular Formula C₉H₉F₃N₂O₂
Molecular Weight 234.18 g/mol
InChI Key HZMJPDSAXKDWFW-UHFFFAOYSA-N
Purity (Commercial) 97%
Substituent Positions 2-CONHCH₃OCH₃, 5-CF₃

Properties

IUPAC Name

N-methoxy-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-14(16-2)8(15)7-4-3-6(5-13-7)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMJPDSAXKDWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC=C(C=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis generally begins with 5-(trifluoromethyl)picolinic acid or its methyl ester. Methyl 5-(trifluoromethyl)picolinate is a common intermediate, which can be prepared or procured commercially. Reduction of the ester to the corresponding alcohol or conversion to acid chloride are typical first steps in the synthetic route.

  • Example: Reduction of methyl 5-(trifluoromethyl)picolinate to (5-trifluoromethyl-2-pyridinyl)methanol using sodium borohydride in methanol at 0–20°C, achieving yields around 82–93%.

Formation of Acid Chloride Intermediate

Conversion of 5-(trifluoromethyl)picolinic acid to the corresponding acid chloride is commonly achieved using thionyl chloride (SOCl2) often in the presence of catalysts such as sodium bromide and solvents like chlorobenzene. This step is crucial to activate the carboxylic acid for subsequent amide bond formation.

  • Typical Conditions: Treatment of 2-picolinic acid with SOCl2 and NaBr in chlorobenzene, yielding acid chloride as an HCl salt.

Amide Bond Formation

The acid chloride intermediate is reacted with appropriate amines to form the picolinamide. For N-methoxy-N-methyl substitution, the amine component is typically N-methoxy-N-methylamine or its equivalent.

  • Amidation Conditions: Reaction of acid chloride with N-methoxy-N-methylamine in a suitable solvent such as methanol or dichloromethane under controlled temperatures to yield the desired amide.

  • Alternative Methods: Use of coupling reagents such as HATU in the presence of Hunig’s base (diisopropylethylamine) for amide bond formation, especially when starting from picolinic acid rather than acid chloride.

Specific Method for N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide

While direct literature specifically detailing the synthesis of this compound is limited, synthesis strategies for related picolinamides provide a framework:

  • Stepwise Synthesis:

    • Preparation of Acid Chloride: 5-(trifluoromethyl)picolinic acid treated with SOCl2/NaBr to yield acid chloride.

    • Amide Formation: Reaction of acid chloride with N-methoxy-N-methylamine under anhydrous conditions to form this compound.

  • Reaction Conditions: Typically conducted under inert atmosphere (nitrogen or argon), at temperatures ranging from 0°C to room temperature, with stirring for several hours to ensure completion.

Purification and Characterization

The crude product is purified by extraction with organic solvents (ethyl acetate), washing with brine, drying over sodium sulfate, and concentration. Final purification is often achieved by column chromatography on silica gel.

  • Yields: Comparable picolinamide syntheses report yields in the range of 70–90% for similar amide formation steps.

  • Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (ESI-MS), and melting point analysis.

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Ester Reduction NaBH4 in MeOH, 0–20°C 82–93 Produces (5-trifluoromethyl-2-pyridinyl)methanol
Acid Chloride Formation SOCl2, NaBr, chlorobenzene, reflux ~85 Produces acid chloride intermediate
Amide Formation Acid chloride + N-methoxy-N-methylamine, inert atmosphere, RT 70–90 Forms N-methoxy-N-methyl-picolinamide
Purification Extraction, drying, column chromatography Ensures product purity

Research Findings and Notes

  • The trifluoromethyl group at the 5-position enhances the compound’s chemical stability and lipophilicity, which is beneficial for biological activity.

  • The N-methoxy-N-methyl amide moiety is a known motif in medicinal chemistry for modulating pharmacokinetic properties.

  • The use of acid chlorides for amidation is favored for its efficiency and cleaner reaction profiles compared to direct coupling of acids with amines.

  • Alternative routes involving coupling reagents (e.g., HATU) allow amidation under milder conditions, useful for sensitive substrates.

  • Reaction monitoring by TLC and NMR is essential to optimize reaction times and avoid side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the picolinamide core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original methoxy or methyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development:
N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide has been identified as a valuable intermediate in the synthesis of compounds used for treating respiratory disorders, including cystic fibrosis. Research indicates that derivatives of this compound can enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for maintaining ion transport in epithelial cells .

Mechanism of Action:
The trifluoromethyl group in the compound contributes to its bioactivity by influencing molecular interactions, potentially leading to the formation of reactive intermediates that engage with biological targets .

Agricultural Applications

Pesticidal Properties:
Research has identified this compound as having bactericidal, insecticidal, and herbicidal activities. These properties make it a candidate for developing new agrochemicals aimed at controlling pests and diseases in crops .

Case Studies:
A study highlighted the effectiveness of this compound in controlling specific agricultural pests while minimizing environmental impact compared to traditional pesticides. The compound's unique structure allows for a novel mode of action, reducing the likelihood of resistance development among target organisms .

Material Sciences

Synthesis of Functional Materials:
The unique chemical properties of this compound enable its use in synthesizing advanced materials with specific functionalities. Its trifluoromethyl group enhances the thermal and chemical stability of polymers, making it suitable for applications in coatings and other material formulations .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryCFTR ModulatorEnhances CFTR function; potential treatment for CF
AgriculturePesticide DevelopmentEffective against pests; reduced environmental impact
Material SciencesFunctional Material SynthesisImproves stability and performance of polymers

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications
This compound C₉H₉F₃N₂O₂ 234.16 5-CF₃, 2-CON(OMe)Me High lipophilicity, electron-withdrawing groups Agrochemical intermediate
5-(Trifluoromethyl)picolinaldehyde C₇H₄F₃NO 175.11 5-CF₃, 2-CHO Aldehyde reactivity, moderate solubility Pharmaceutical intermediate
4-(4-Aminophenoxy)-N-methylpicolinamide (4) C₁₃H₁₃N₃O₂ 259.26 4-phenoxy, 2-CONHMe Polar, amine functionality Drug synthesis intermediate
Methyl 4-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]amino]-3-pyridinecarboxylate C₁₅H₁₁ClF₃N₃O₃ 397.71 CF₃, Cl, ester, amide High molecular weight, multi-functional Pesticide

Key Observations:

Trifluoromethyl Impact : The presence of -CF₃ at position 5 in both the target compound and 5-(trifluoromethyl)picolinaldehyde enhances electron-withdrawing effects, stabilizing the pyridine ring against oxidative degradation. However, the aldehyde group in the latter increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation) .

Amide vs.

Complexity in Pesticide Derivatives : The methyl ester derivative () incorporates chlorine and trifluoromethyl groups, increasing steric bulk and resistance to enzymatic hydrolysis, critical for pesticidal longevity .

Biological Activity

N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes current research findings on its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially improve the compound's ability to penetrate biological membranes. The methoxy and methyl substituents may also influence its interaction with biological targets.

Anticancer Properties

Recent studies have evaluated the anticancer properties of various picolinamide derivatives, including this compound. For instance, research on related compounds has shown promising results in inhibiting cancer cell proliferation across various human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Picolinamide Derivatives

CompoundCell LineIC50 (µM)
Compound AHepG2 (Liver)2.23
Compound BMCF-7 (Breast)35.73
This compoundA375 (Melanoma)TBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in published studies.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, related compounds have shown selective inhibition of certain kinases, such as Aurora-B kinase, which plays a critical role in cell division and proliferation.

Case Studies

  • Aurora-B Kinase Inhibition : A study demonstrated that certain picolinamide derivatives could significantly inhibit Aurora-B kinase activity, leading to reduced cell viability in cancer cell lines. This suggests that this compound may share similar inhibitory characteristics.
  • Cystic Fibrosis Treatment : Another investigation highlighted the potential of trifluoromethylated picolinamides in restoring function to mutant CFTR proteins associated with cystic fibrosis. This indicates a broader therapeutic application beyond oncology.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Absorption : The presence of trifluoromethyl and methoxy groups may facilitate better absorption through lipid membranes.
  • Metabolism : Initial studies suggest that similar compounds have favorable metabolic profiles with minimal toxicity at therapeutic doses.

Table 2: Summary of Pharmacokinetic Properties

PropertyValue
BioavailabilityHigh
Half-lifeTBD
Metabolic PathwayHepatic

Q & A

Basic: What synthetic methodologies are recommended for preparing N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide?

Answer:
The synthesis typically involves coupling a picolinic acid derivative with a methoxy-methylamine moiety. A modular approach, as seen in related picolinamide syntheses, divides the process into two parts: (1) preparing the trifluoromethyl-substituted picolinic acid intermediate and (2) introducing the N-methoxy-N-methyl group via amide coupling. For example, acid chlorides or activated esters (e.g., using thionyl chloride or EDCI/HOBt) can react with N-methoxy-N-methylamine under inert conditions. Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature (e.g., 0–25°C) and stoichiometry .

Basic: How is the purity and structural integrity of this compound verified in academic research?

Answer:
Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., trifluoromethyl at C5, methoxy group at N-methyl).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C10_{10}H10_{10}F3_3N2_2O2_2: 267.06).
  • Melting Point : Consistency with literature data ensures purity.
  • HPLC : Reverse-phase methods assess purity (>95% by area under the curve).
    Data from PubChem or peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) provide reference benchmarks .

Advanced: How can researchers optimize reaction yields when introducing the N-methoxy-N-methyl group?

Answer:
Yield optimization strategies include:

  • Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.
  • Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions.
  • Protecting Groups : Temporary protection of reactive sites (e.g., trifluoromethyl) during coupling.
    For example, a 72% yield was reported for a similar trifluoromethylpicolinamide using EDCI/HOBt in DMF at 25°C .

Advanced: What computational or experimental approaches are used to analyze structure-activity relationships (SAR) for bioactivity?

Answer:

  • Docking Studies : Molecular modeling against targets like c-Met kinase (e.g., PDB ID 3LQ8) predicts binding affinity.
  • Analog Synthesis : Systematic modification of substituents (e.g., replacing methoxy with ethoxy) to assess impact on potency.
  • In Vitro Assays : c-Met inhibition assays (IC50_{50}) or cellular proliferation tests (e.g., MTT assay) validate activity.
    For instance, analogs with electron-withdrawing groups (e.g., trifluoromethyl) showed enhanced kinase inhibition in antitumor studies .

Advanced: How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and bioavailability.
  • Toxicity Screening : Evaluate hepatotoxicity via ALT/AST assays, as seen in discontinued BACE1 inhibitors due to liver enzyme elevation.
  • Formulation Adjustments : Improve solubility using co-solvents (e.g., PEG 400) or nanoencapsulation.
    For example, Lilly’s LY-2886721 showed efficacy in vitro but failed in phase 2 trials due to liver toxicity, highlighting the need for early ADMET profiling .

Basic: What are the key physicochemical properties influencing solubility and stability?

Answer:

  • LogP : Predicted ~2.1 (via ChemDraw), indicating moderate lipophilicity.
  • Solubility : Limited aqueous solubility (<1 mg/mL); DMSO or ethanol are preferred solvents.
  • Stability : Hydrolytically stable under neutral pH but degrades in strong acids/bases.
    Data from PubChem entries for related trifluoromethylpicolinamides support these trends .

Advanced: What strategies resolve spectral ambiguities in 19F^{19}F19F NMR for trifluoromethyl groups?

Answer:

  • Decoupling Experiments : Suppress 19F^{19}F-1H^1H coupling to simplify splitting patterns.
  • Reference Standards : Compare with known trifluoromethyl compounds (e.g., 3-(trifluoromethyl)aniline).
  • High-Field Instruments : Use 400+ MHz NMR to enhance resolution of overlapping signals.
    For example, 19F^{19}F chemical shifts for -CF3_3 typically range from -60 to -65 ppm .

Advanced: How can researchers design derivatives for agrochemical applications?

Answer:

  • Bioisosteric Replacement : Substitute methoxy with thioether groups to enhance pesticidal activity.
  • Ring Functionalization : Introduce halogens (e.g., Cl) at C4 for increased herbicidal potency.
  • Field Trials : Test photostability and soil half-life under UV light and varying pH.
    A related compound, 4-chloro-N-(pyridinyl)benzamide, demonstrated herbicidal activity in pre-emergent assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide
Reactant of Route 2
Reactant of Route 2
N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide

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